molecular formula C8H4F6O B1410358 4-Difluoromethoxy-2-fluorobenzotrifluoride CAS No. 1807040-61-4

4-Difluoromethoxy-2-fluorobenzotrifluoride

Cat. No. B1410358
CAS RN: 1807040-61-4
M. Wt: 230.11 g/mol
InChI Key: KZSHBXCVDAGXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Difluoromethoxy-2-fluorobenzotrifluoride is a chemical compound with the molecular formula C8H4F6O and a molecular weight of 230.11 . It is a potent compound with diverse scientific applications, making it a valuable tool in research for drug discovery, agrochemicals, and materials science.


Molecular Structure Analysis

The molecular structure of 4-Difluoromethoxy-2-fluorobenzotrifluoride consists of a benzene ring with difluoromethoxy and trifluoromethyl groups attached to it . The InChI code for this compound is 1S/C8H4F6O/c9-5-2-1-4 (8 (12,13)14)3-6 (5)15-7 (10)11/h1-3,7H .


Physical And Chemical Properties Analysis

4-Difluoromethoxy-2-fluorobenzotrifluoride is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(difluoromethoxy)-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-6-3-4(15-7(10)11)1-2-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSHBXCVDAGXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Difluoromethoxy-2-fluorobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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